2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol
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Overview
Description
2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures The presence of a thiophene ring and a sulfonamide group makes it an interesting subject for various chemical and biological studies
Scientific Research Applications
2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with thiophene-3-yl ethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can significantly increase the yield and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The thiophene ring can interact with various receptors, modulating their function. These interactions can lead to a range of biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A sulfonamide used to treat glaucoma.
Uniqueness
2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is unique due to its combination of a thiophene ring and a sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S2/c1-11-13(16)3-2-4-15(11)23(19,20)17-9-14(21-7-6-18)12-5-8-22-10-12/h2-5,8,10,14,17-18H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZGELBQKMCBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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